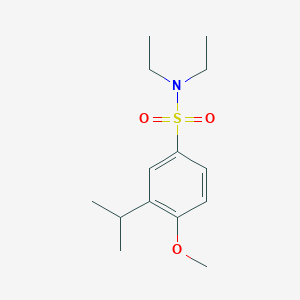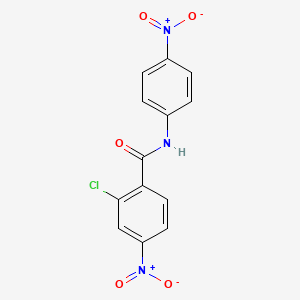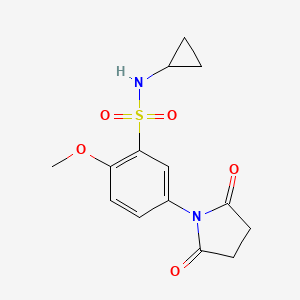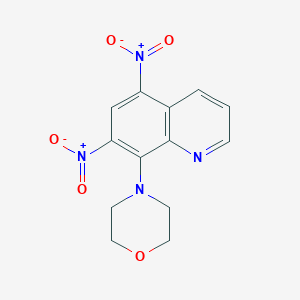![molecular formula C26H18N6O8 B5121994 N-[4-(anilinocarbonyl)phenyl]-2-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5121994.png)
N-[4-(anilinocarbonyl)phenyl]-2-[(2,4,6-trinitrophenyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(anilinocarbonyl)phenyl]-2-[(2,4,6-trinitrophenyl)amino]benzamide, also known as TNP-470, is a synthetic analog of fumagillin, a natural antibiotic produced by Aspergillus fumigatus. TNP-470 has been extensively studied for its anti-angiogenic properties, which make it a potential candidate for cancer therapy.
Mécanisme D'action
N-[4-(anilinocarbonyl)phenyl]-2-[(2,4,6-trinitrophenyl)amino]benzamide exerts its anti-angiogenic effects by inhibiting the activity of endothelial cells. Endothelial cells are responsible for the formation of new blood vessels, and they do this by secreting proteins that promote angiogenesis. N-[4-(anilinocarbonyl)phenyl]-2-[(2,4,6-trinitrophenyl)amino]benzamide blocks the activity of these proteins, which prevents the formation of new blood vessels and slows down tumor growth.
Biochemical and Physiological Effects
N-[4-(anilinocarbonyl)phenyl]-2-[(2,4,6-trinitrophenyl)amino]benzamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-angiogenic properties, N-[4-(anilinocarbonyl)phenyl]-2-[(2,4,6-trinitrophenyl)amino]benzamide has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in tumor invasion and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[4-(anilinocarbonyl)phenyl]-2-[(2,4,6-trinitrophenyl)amino]benzamide in lab experiments is that it is a potent inhibitor of angiogenesis, which makes it a useful tool for studying the role of angiogenesis in cancer growth and metastasis. However, one limitation of using N-[4-(anilinocarbonyl)phenyl]-2-[(2,4,6-trinitrophenyl)amino]benzamide in lab experiments is that it can be toxic to normal cells at high concentrations, which can make it difficult to study its effects in vivo.
Orientations Futures
There are several future directions for research on N-[4-(anilinocarbonyl)phenyl]-2-[(2,4,6-trinitrophenyl)amino]benzamide. One direction is to investigate its potential as a cancer therapy. N-[4-(anilinocarbonyl)phenyl]-2-[(2,4,6-trinitrophenyl)amino]benzamide has shown promise in preclinical studies, but more research is needed to determine its safety and efficacy in humans. Another direction is to investigate its potential as a treatment for other diseases that involve angiogenesis, such as age-related macular degeneration. Finally, future research could focus on developing new analogs of N-[4-(anilinocarbonyl)phenyl]-2-[(2,4,6-trinitrophenyl)amino]benzamide that are more potent and less toxic than the original compound.
Méthodes De Synthèse
The synthesis of N-[4-(anilinocarbonyl)phenyl]-2-[(2,4,6-trinitrophenyl)amino]benzamide involves the reaction of 4-(anilinocarbonyl)phenyl isocyanate with 2,4,6-trinitrophenyl hydrazine in the presence of a base catalyst. The resulting product is then treated with benzoyl chloride to form N-[4-(anilinocarbonyl)phenyl]-2-[(2,4,6-trinitrophenyl)amino]benzamide. The yield of this synthesis method is approximately 20%.
Applications De Recherche Scientifique
N-[4-(anilinocarbonyl)phenyl]-2-[(2,4,6-trinitrophenyl)amino]benzamide has been extensively studied for its anti-angiogenic properties. Angiogenesis is the process by which new blood vessels are formed from pre-existing vessels, and it plays a crucial role in tumor growth and metastasis. N-[4-(anilinocarbonyl)phenyl]-2-[(2,4,6-trinitrophenyl)amino]benzamide inhibits angiogenesis by blocking the activity of endothelial cells, which are responsible for the formation of new blood vessels. This makes N-[4-(anilinocarbonyl)phenyl]-2-[(2,4,6-trinitrophenyl)amino]benzamide a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
N-[4-(phenylcarbamoyl)phenyl]-2-(2,4,6-trinitroanilino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N6O8/c33-25(27-17-6-2-1-3-7-17)16-10-12-18(13-11-16)28-26(34)20-8-4-5-9-21(20)29-24-22(31(37)38)14-19(30(35)36)15-23(24)32(39)40/h1-15,29H,(H,27,33)(H,28,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMFEGPIQOEAPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3NC4=C(C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N6O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(phenylcarbamoyl)phenyl]-2-(2,4,6-trinitroanilino)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-bromophenyl)-1-[(5-methyl-2-thienyl)methyl]-4-piperidinol](/img/structure/B5121913.png)
![2-{[2-(1-benzofuran-2-yl)-2-oxoethyl]thio}-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5121915.png)
![3-(2,4-dichlorophenyl)-5-(3-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5121918.png)

![4-[(cyclohexylcarbonyl)amino]benzamide](/img/structure/B5121928.png)
![6-{4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5121933.png)

![1-(2-fluorobenzyl)-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B5121953.png)
![1-[4-(2-bromophenoxy)butyl]-4-methylpiperidine](/img/structure/B5121958.png)
![propyl 4-[(2-thienylacetyl)amino]benzoate](/img/structure/B5121965.png)

![3-[(diisobutylamino)methyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B5121978.png)
![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B5121988.png)
